Two-Electron vs. One-Electron Oxidation (W vs. Cr)
Cyclic voltammetry of (η⁶-mesitylene)W(CO)₃ in acetonitrile and dichloromethane reveals an irreversible two-electron oxidation to produce an 18-electron W(II) solvento species, with no stable 17-electron radical cation intermediate observable on the voltammetric timescale [1]. This is in stark mechanistic contrast to (η⁶-mesitylene)Cr(CO)₃, which undergoes a reversible one-electron oxidation to the corresponding 17-electron radical cation Cr(I) species, a behavior widely exploited in chromium-mediated electron-transfer catalysis and radical chemistry [1][2]. The divergent electron stoichiometry means the tungsten complex cannot serve as a drop-in replacement in Cr-based single-electron-transfer (SET) catalytic cycles; conversely, it provides a direct two-electron tungsten redox shuttle inaccessible with chromium or molybdenum precursors.
| Evidence Dimension | Electrochemical oxidation mechanism (number of electrons transferred; reversibility) |
|---|---|
| Target Compound Data | (η⁶-mesitylene)W(CO)₃: irreversible two-electron oxidation yielding 18-electron W(II) species; no 17-electron intermediate detected [1] |
| Comparator Or Baseline | (η⁶-mesitylene)Cr(CO)₃: reversible one-electron oxidation to 17-electron radical cation Cr(I) at platinum electrode [2] |
| Quantified Difference | Two-electron (W) vs. one-electron (Cr) oxidative process with loss of chemical reversibility for the tungsten congener |
| Conditions | Acetonitrile (MeCN) or CH₂Cl₂, platinum working electrode, room temperature, n-Bu₄NPF₆ supporting electrolyte |
Why This Matters
Users requiring a tunable one-electron organometallic redox mediator must select Cr, whereas those needing a two-electron tungsten(II) precursor for W-mediated reductive coupling or atom-transfer chemistry must procure the tungsten compound; the redox stoichiometry is not interchangeable.
- [1] C. J. Pickett, D. Pletcher, et al. "Reactivity of 17-, 18-, and 19-electron cationic complexes generated by the electrochemical oxidation of tricarbonyl(mesitylene)tungsten." Journal of the Chemical Society, Dalton Transactions (1986): 1695–1701. Abstract available at: https://hero.epa.gov/hero/index.cfm/reference/details/reference_id/... View Source
- [2] S. N. Brown, J. P. Collman, et al. "An Electrochemical Study of the Substitution and Decomposition Reactions of (Arene)tricarbonylchromium Radical Cations." Organometallics. Summarized at Monash University Research Repository: https://research.monash.edu/en/publications/... View Source
